2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. The process begins with the preparation of the benzoxazole and chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine intermediates. These intermediates are then coupled through a series of reactions involving sulfanyl methylation and methoxyphenyl substitution .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The scalability of the synthesis process is also a critical factor in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- 1-{7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylacetamide .
Uniqueness
What sets 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-14-(4-methoxyphenyl)-14H-benzo[5,6]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its intricate structure, which combines multiple heterocyclic rings. This complexity provides unique reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C31H21N5O3S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
6-(1,3-benzoxazol-2-ylsulfanylmethyl)-2-(4-methoxyphenyl)-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-1(13),3(11),4,6,9,14,16,18,20-nonaene |
InChI |
InChI=1S/C31H21N5O3S/c1-37-20-13-10-19(11-14-20)26-27-21-7-3-2-6-18(21)12-15-24(27)38-30-28(26)29-34-25(35-36(29)17-32-30)16-40-31-33-22-8-4-5-9-23(22)39-31/h2-15,17,26H,16H2,1H3 |
InChI Key |
WLKCCACBSVILGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C6=NC(=NN6C=N5)CSC7=NC8=CC=CC=C8O7 |
Origin of Product |
United States |
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